

# Technical Guide: Spectroscopic Data & Synthesis of 4-Methylisoindoline-1,3-dione

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-methylisoindoline-1,3-dione

CAS No.: 7251-82-3

Cat. No.: B1346248

[Get Quote](#)

## Compound Identity:

- Common Name: 4-Methylphthalimide<sup>[1][2][3][4][5]</sup>
- IUPAC Name: 5-methylisoindoline-1,3-dione (Note: Commercial "4-methylphthalic anhydride" yields the 5-methyl imide due to IUPAC numbering priorities).
- CAS Number: 40314-06-5<sup>[1][2][3]</sup>
- Molecular Formula:
- Molecular Weight: 161.16 g/mol

## Synthesis & Preparation Protocol

The most robust route to high-purity 4-methylphthalimide involves the condensation of 4-methylphthalic anhydride with a nitrogen source (urea or ammonia). This method minimizes side products and ensures the thermodynamic imide product.

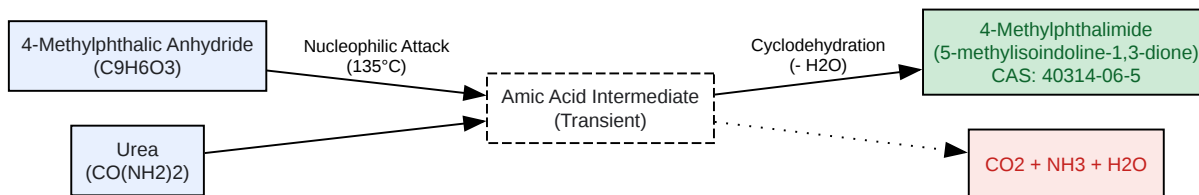
## Reagents:

- Precursor: 4-Methylphthalic anhydride (CAS 19438-61-0)
- Nitrogen Source: Urea (preferred for solid-phase melt) or 28% Ammonium Hydroxide.
- Solvent: Glacial Acetic Acid (for solution method) or None (for melt).

## Step-by-Step Protocol (Melt Method):

- Stoichiometry: Mix 4-methylphthalic anhydride (1.0 eq) and Urea (1.3 eq) in a round-bottom flask.
- Fusion: Heat the mixture gradually to 135–150 °C. The mixture will melt, and ammonia/CO<sub>2</sub> evolution will be observed.
- Reaction: Maintain temperature for 2–4 hours until gas evolution ceases and the mass solidifies.
- Purification:
  - Cool to room temperature.<sup>[6][7]</sup>
  - Triturate the solid with water to remove excess urea.
  - Filter and wash with cold water.
  - Recrystallization: Recrystallize from ethanol or dilute acetic acid to yield colorless/white crystals.
- Yield: Typically 85–95%.
- Melting Point: 193–195 °C (Lit.).

## Reaction Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Synthesis pathway via fusion of 4-methylphthalic anhydride and urea, proceeding through an amic acid intermediate to the cyclic imide.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum of 4-methylphthalimide (5-methyl isomer) is distinct from the unsubstituted phthalimide due to the loss of symmetry in the aromatic region.

Structural Assignment Logic:

- Methyl Group: A clean singlet integrating to 3 protons in the aliphatic region (~2.5 ppm).
- Aromatic Region (3 Protons): The 5-methyl substitution pattern creates an ABX-like system or a pattern of two doublets and one singlet depending on resolution.
  - H4 (Isomer 5-Me): Singlet (or doublet with small meta-coupling). Located ortho to Carbonyl, meta to Methyl.
  - H6: Doublet (ortho coupling to H7). Ortho to Methyl.[4]
  - H7: Doublet (ortho coupling to H6). Ortho to Carbonyl.[4]
- Imide Proton: Broad singlet, highly deshielded (>11 ppm), exchangeable with

## Data Summary Table (

## H NMR)

Solvent: DMSO-d

(Standard for polar imides)

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment
NH	11.22	Singlet (br)	1H	Imide Nitrogen Proton
Ar-H7	7.66 – 7.80	Doublet ( Hz)	1H	Ortho to C=O (C7)
Ar-H4	7.60 – 7.75	Singlet (br/d)	1H	Ortho to C=O, Meta to Me (C4)
Ar-H6	7.55 – 7.65	Doublet ( Hz)	1H	Ortho to Me (C6)
CH	2.45 – 2.58	Singlet	3H	Methyl Group (C5-Me)

Note: In CDCl

, the NH signal may appear broader and slightly upfield (~7.8–8.5 ppm) depending on concentration and water content.

## Data Summary Table (

## C NMR)

Solvent: DMSO-d

Carbon Type	Shift ( , ppm)	Assignment
Carbonyl (C=O)	169.0, 169.5	C1, C3 (Distinct due to asymmetry)
Aromatic (Quaternary)	146.2	C5 (Ipsso to Methyl)
Aromatic (Quaternary)	133.5, 129.6	C3a, C7a (Bridgehead)
Aromatic (CH)	134.3	C7 (Ortho to C=O)
Aromatic (CH)	123.6	C6 (Ortho to Me)
Aromatic (CH)	121.0	C4 (Isolated)
Methyl	21.5 – 22.0	Methyl Carbon

## B. Infrared (IR) Spectroscopy

Phthalimides exhibit a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching modes of the cyclic imide.

Frequency (cm )	Intensity	Assignment	Functional Group
3200 – 3160	Medium, Broad	(N-H)	Imide N-H Stretch
3060 – 3030	Weak	(C-H)	Aromatic C-H Stretch
1770 – 1760	Strong	(C=O)	Carbonyl (Asymmetric)
1720 – 1700	Very Strong	(C=O)	Carbonyl (Symmetric)
1600 – 1580	Medium	(C=C)	Aromatic Ring Breathing
1380 – 1300	Medium	(C-N)	C-N-C Stretch
740 – 720	Strong	(C-H)	Out-of-plane bending

## C. Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the aromatic core and the stepwise loss of carbonyl groups.

- Ionization Mode: Electron Impact (EI, 70 eV)
- Molecular Ion ( ): m/z 161 (Base peak or high intensity)

Fragmentation Pathway:

- (m/z 161): Parent ion.
- (m/z 160): Loss of imide proton (minor).
- (m/z 133): Loss of first carbonyl (ring contraction).

- : Loss of second carbonyl.
- (m/z 103): Loss of the imide functionality to form a tropylium-like substituted cation.

## References

- Synthesis & Properties: Wang, X., et al. "Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted Phthalimides." *Frontiers in Chemistry*, 2021.
- NMR Characterization: Hope College Digital Commons. "Nickel-Mediated Decarbonylative Cross-Coupling of Phthalimides." *Journal of Organic Chemistry Supporting Info*, 2011.
- General Spectral Data: National Institutes of Health (NIH) PubChem. "5-methylisindole-1,3-dione (Compound)."[7] PubChem Database.
- Melting Point & Physical Data: GuideChem. "4-Methylphthalimide Properties and Safety."

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Page loading... [[wap.guidechem.com](http://wap.guidechem.com)]
- 2. [guidechem.com](http://guidechem.com) [[guidechem.com](http://guidechem.com)]
- 3. DMPO | CAS#:3317-61-1 | Chemsrce [[chemsrc.com](http://chemsrc.com)]
- 4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 5. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 6. [chemscene.com](http://chemscene.com) [[chemscene.com](http://chemscene.com)]
- 7. WO2021077010A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [[patents.google.com](http://patents.google.com)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 4-Methylisindoline-1,3-dione]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1346248/docs#technical-guide-spectroscopic-data-synthesis-of-4-methylisoindoline-1-3-dione>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)